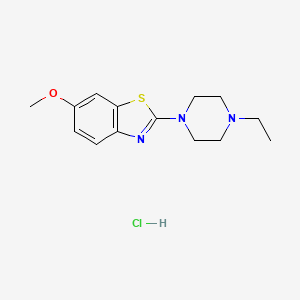

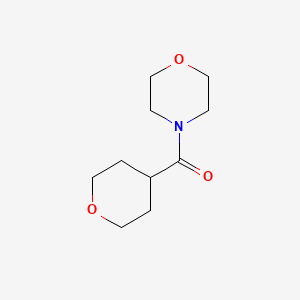

![molecular formula C14H18N2OS2 B6496774 2-[(cyclohexylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1386731-17-4](/img/structure/B6496774.png)

2-[(cyclohexylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[(cyclohexylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one” is a chemical compound. It belongs to the class of thieno[3,2-d]pyrimidines, which are known for their diverse biological activities .

Synthesis Analysis

Thieno[3,2-d]pyrimidines can be synthesized from 3-amino-4-cyano-2-thiophenecarboxamides . The reaction involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones .Chemical Reactions Analysis

The chemical reactions involving thieno[3,2-d]pyrimidines are diverse and depend on the specific substituents present on the molecule . For instance, heating thiophene-2-carboxamides in formic acid can lead to the formation of thieno[3,2-d]pyrimidin-4-ones .Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of 2-[(cyclohexylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one are Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle. They play a crucial role in controlling cell division and are often mutated in human cancers, making them attractive targets for cancer chemotherapy .

Mode of Action

This compound interacts with its targets, the CDKs, by inhibiting their activity . The inhibition of CDKs leads to a halt in the cell cycle, preventing the cell from dividing. This is particularly useful in the context of cancer cells, which divide uncontrollably .

Biochemical Pathways

The inhibition of CDKs affects the cell cycle, a critical biochemical pathway in all living cells. The cell cycle is the process by which a cell grows, duplicates its DNA, and divides into two daughter cells. By inhibiting CDKs, this compound disrupts the normal progression of the cell cycle, leading to a halt in cell division .

Result of Action

The result of the action of this compound is the inhibition of cell division. This can lead to the death of cancer cells, as they rely on rapid and continuous cell division for their survival .

Propriétés

IUPAC Name |

2-(cyclohexylmethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2OS2/c1-16-13(17)12-11(7-8-18-12)15-14(16)19-9-10-5-3-2-4-6-10/h7-8,10H,2-6,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHOQESORZOEGSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C=CS2)N=C1SCC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

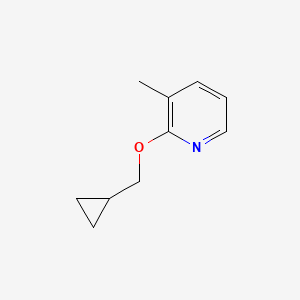

![1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one](/img/structure/B6496727.png)

![2-(2-methoxyphenoxy)-N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B6496729.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B6496743.png)

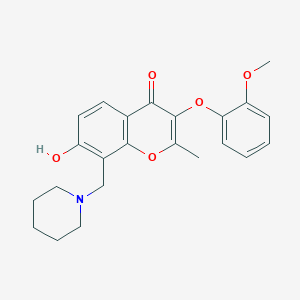

![methyl 4-({7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate](/img/structure/B6496755.png)

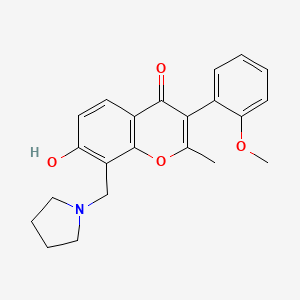

![3-{10-chloro-7-thia-2,5-diazatricyclo[6.4.0.0?,?]dodeca-1(12),3,5,8,10-pentaen-4-yl}-6-hexyl-7-hydroxy-2H-chromen-2-one](/img/structure/B6496760.png)

![3-(4-Fluorophenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B6496763.png)

![5-bromo-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B6496769.png)

![5-methyl-3-[(2-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B6496813.png)